molecular formula C6H9BrO B13493574 5-(bromomethyl)-3,6-dihydro-2H-pyran

5-(bromomethyl)-3,6-dihydro-2H-pyran

Cat. No.: B13493574
M. Wt: 177.04 g/mol
InChI Key: OIQFFXBBENNDKD-UHFFFAOYSA-N
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Description

Contextualization within Dihydropyran Chemistry and Reactivity Paradigms

Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and a double bond within the ring. Their chemistry is rich and varied, largely dictated by the interplay between the oxygen heteroatom and the endocyclic double bond.

The reactivity of the dihydropyran ring can be broadly categorized into several paradigms:

Electrophilic Additions: The double bond in the dihydropyran ring is susceptible to electrophilic attack. Reactions such as halogenation, hydrohalogenation, and epoxidation can proceed, leading to a variety of functionalized tetrahydropyran (B127337) derivatives.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a dienophile. This allows for the construction of complex polycyclic systems. organicreactions.org

Ring-Opening Reactions: Under certain conditions, the dihydropyran ring can undergo cleavage, providing access to acyclic structures with defined stereochemistry.

Functionalization at Adjacent Positions: The allylic positions of the dihydropyran ring are amenable to functionalization, for instance, through radical reactions.

The presence of the bromomethyl group at the 5-position of the dihydropyran ring in 5-(bromomethyl)-3,6-dihydro-2H-pyran introduces an additional and highly versatile reactive handle. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of a diverse library of derivatives.

The interplay between the reactivity of the dihydropyran ring and the bromomethyl group allows for a stepwise and controlled functionalization of the molecule, making it a powerful tool in multistep organic synthesis.

Strategic Significance of Halogenated Heterocycles in Medicinal and Materials Chemistry Scaffolds

Halogenated heterocycles are of immense strategic importance in the development of new therapeutic agents and advanced materials. nbinno.comsigmaaldrich.com The introduction of a halogen atom into a heterocyclic scaffold can profoundly influence its physicochemical and biological properties.

In medicinal chemistry , the incorporation of halogens, particularly bromine, can lead to:

Enhanced Biological Activity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, which can enhance binding affinity and selectivity for a particular target. ump.edu.pl

Improved Pharmacokinetic Properties: Halogenation can increase the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to better bioavailability and a longer duration of action. researchgate.net

Metabolic Blocking: The introduction of a halogen at a metabolically susceptible position can prevent its enzymatic degradation, thereby increasing the metabolic stability of the drug.

The dihydropyran moiety itself is a common structural motif in many biologically active natural products and synthetic drugs. acs.org The combination of a dihydropyran ring and a bromine atom in this compound makes it an attractive starting material for the synthesis of novel drug candidates.

In materials science , halogenated compounds, including polymers, exhibit a range of desirable properties:

Flame Retardancy: Brominated compounds are widely used as flame retardants. youtube.com Upon combustion, they release hydrogen bromide, which can quench the radical chain reactions that sustain the flame.

Enhanced Thermal Stability: The introduction of halogens can increase the thermal stability of polymers.

Modified Electronic Properties: Halogenation can alter the electronic properties of organic materials, which is relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

The ability to polymerize or incorporate this compound into larger macromolecular structures opens up possibilities for the development of new functional materials with tailored properties.

Historical Development of Bromomethylation Methodologies for Unsaturated Systems

The introduction of a bromomethyl group onto an unsaturated carbon framework is a key transformation in organic synthesis. One of the most significant historical developments in this area is the Wohl-Ziegler reaction .

Discovered by Alfred Wohl in 1919 and later extensively developed by Karl Ziegler in the 1940s, the Wohl-Ziegler reaction allows for the selective allylic or benzylic bromination of alkenes and alkylaromatics using N-bromosuccinimide (NBS) in the presence of a radical initiator. thermofisher.comwikipedia.orgchem-station.com

Prior to the development of the Wohl-Ziegler reaction, allylic bromination was often carried out using elemental bromine at high temperatures, which frequently led to competing addition reactions across the double bond and a lack of selectivity. The use of NBS provided a low, steady-state concentration of bromine, which favored the radical substitution pathway over electrophilic addition. masterorganicchemistry.com

The mechanism of the Wohl-Ziegler reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light generates a bromine radical from NBS.

Propagation: The bromine radical abstracts an allylic hydrogen atom from the unsaturated substrate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical. chemistrysteps.com

Termination: The reaction is terminated by the combination of any two radical species.

The synthesis of this compound would likely employ a Wohl-Ziegler-type bromination of a suitable precursor, such as 5-methyl-3,6-dihydro-2H-pyran. The selectivity for bromination at the methyl group attached to the double bond is a hallmark of this methodology.

Overview of Research Trends and Challenges in Dihydropyran Functionalization

The functionalization of dihydropyrans remains an active area of research, driven by the prevalence of this scaffold in biologically active molecules. oist.jp Current research trends focus on the development of novel, efficient, and stereoselective methods for the synthesis and modification of dihydropyran rings.

Recent Advances and Research Trends:

Catalytic Asymmetric Synthesis: A significant focus is on the development of catalytic enantioselective methods for the synthesis of chiral dihydropyrans. This includes asymmetric hetero-Diels-Alder reactions, organocatalytic annulations, and transition-metal-catalyzed cyclizations. nih.govorganic-chemistry.org

One-Pot and Tandem Reactions: There is a growing interest in the development of one-pot and tandem reaction sequences that allow for the rapid construction of complex dihydropyran-containing molecules from simple starting materials. oist.jp

Novel Cyclization Strategies: Researchers are exploring new cyclization strategies to access dihydropyrans, such as the silyl-Prins cyclization and oxonium-ene reactions. rsc.orgacs.org

Functionalization of the Dihydropyran Ring: Efforts are being made to develop new methods for the selective functionalization of the dihydropyran ring at various positions, including the double bond and the allylic carbons.

Challenges in Dihydropyran Functionalization:

Stereocontrol: The creation of multiple stereocenters during the synthesis and functionalization of dihydropyrans remains a significant challenge. Achieving high levels of diastereoselectivity and enantioselectivity is often crucial for biological activity.

Regioselectivity: In cases where multiple reactive sites are present, achieving high regioselectivity in functionalization reactions can be difficult. For a molecule like this compound, selective reaction at either the bromomethyl group or the double bond is a key consideration.

Substrate Scope: Many of the developed methods for dihydropyran synthesis and functionalization are limited by their substrate scope. Expanding the applicability of these methods to a wider range of starting materials is an ongoing challenge.

Atom Economy and Sustainability: The development of more atom-economical and environmentally benign methods for the synthesis of dihydropyrans is a continuous goal in green chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-3,6-dihydro-2H-pyran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQFFXBBENNDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromomethyl 3,6 Dihydro 2h Pyran

Chemo- and Regioselective Bromination Approaches to the Dihydropyran Core

Achieving the desired 5-(bromomethyl) substitution pattern on the 3,6-dihydro-2H-pyran ring requires careful selection of brominating agents and reaction conditions to control both chemoselectivity (reaction at the desired functional group) and regioselectivity (reaction at the correct position).

Radical-Mediated Bromination (e.g., N-Bromosuccinimide based)

Radical-mediated bromination is a powerful tool for the introduction of a bromine atom at an allylic position, which is the carbon adjacent to a double bond. For the synthesis of 5-(bromomethyl)-3,6-dihydro-2H-pyran, this approach typically starts from a 5-methyl-3,6-dihydro-2H-pyran precursor. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chemistrysteps.commasterorganicchemistry.comyoutube.com

The key advantage of using NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.commasterorganicchemistry.com This is crucial because high concentrations of Br₂ would favor the electrophilic addition across the double bond of the dihydropyran ring, leading to the formation of an undesired dibromide product. The reaction is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org

The mechanism proceeds through a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator generates the initial radical species.

Propagation: A bromine radical abstracts a hydrogen atom from the allylic methyl group at the 5-position of the dihydropyran ring, forming a resonance-stabilized allylic radical. This radical is more stable than other possible radicals, which accounts for the high regioselectivity of the reaction. chemistrysteps.com The generated hydrogen bromide (HBr) then reacts with NBS to produce a molecule of Br₂.

Propagation: The allylic radical reacts with the in situ generated Br₂ to form the desired this compound and a new bromine radical, which continues the chain reaction. libretexts.org

Parameter Condition Effect on Reaction
Reagent N-Bromosuccinimide (NBS)Provides a low concentration of Br₂, favoring allylic substitution over addition.
Initiator Light (hν) or AIBNInitiates the radical chain reaction.
Solvent Non-polar (e.g., CCl₄)Prevents ionic side reactions.
Precursor 5-methyl-3,6-dihydro-2H-pyranProvides the allylic methyl group for bromination.

Electrophilic Bromination Strategies and Reactivity Considerations

Electrophilic bromination, typically employing molecular bromine (Br₂), presents a significant challenge in the synthesis of this compound. The double bond within the 3,6-dihydro-2H-pyran ring is electron-rich and highly susceptible to electrophilic attack. libretexts.orgchemguide.co.uk

When Br₂ is introduced to the dihydropyran system, the π electrons of the double bond attack one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comyoutube.com The bromide ion (Br⁻) then attacks one of the carbon atoms of the former double bond from the anti-face, resulting in the opening of the bromonium ion and the formation of a vicinal dibromide. masterorganicchemistry.comdocbrown.info This electrophilic addition reaction is generally a fast and favorable process, making it the dominant pathway when significant concentrations of Br₂ are present. youtube.com

Therefore, direct electrophilic bromination of the 3,6-dihydro-2H-pyran ring is not a viable strategy for the selective introduction of a bromomethyl group at the 5-position, as it would lead to saturation of the double bond and the introduction of two bromine atoms. The primary consideration in any bromination strategy for this target molecule is to suppress this competing electrophilic addition pathway.

Directed Bromination Methods for Specific Site Selectivity

While radical-mediated allylic bromination offers good regioselectivity for a 5-methyl precursor, achieving site selectivity on a dihydropyran ring lacking such a pre-installed functional group is more challenging. Directed bromination methods, which utilize a functional group already present in the molecule to direct the brominating agent to a specific position, are a potential solution. One such strategy involves the concept of neighboring group participation. rsc.orgresearchgate.netnih.gov

In the context of synthesizing this compound, a hypothetical directed approach could involve a precursor with a directing group at a specific position that can interact with the brominating agent and deliver it to the C5-methylene group. For instance, a strategically placed alcohol or carboxylate group could potentially form a temporary cyclic intermediate with a bromine source, thereby facilitating the intramolecular delivery of bromine to the desired carbon.

However, the application of such directed methods for the specific synthesis of this compound is not widely reported and would require significant synthetic design. The challenge lies in creating a precursor where the directing group has the correct geometry and reactivity to favor bromination at the C5 position over other competing reactions, such as intramolecular cyclization or reaction at the double bond. Further research in this area could lead to novel and highly selective synthetic routes. nih.govrsc.org

Precursor Synthesis and Functionalization Routes to the 3,6-Dihydro-2H-pyran Scaffold

Ring-Closing Metathesis (RCM) Strategies in Dihydropyran Formation

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of a wide variety of cyclic compounds, including dihydropyrans. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, usually ethylene. researchgate.net

To synthesize a precursor for this compound, such as 5-methyl-3,6-dihydro-2H-pyran, the RCM approach would start with an acyclic diene precursor containing an oxygen atom at the appropriate position to form the pyran ring. For example, a precursor with terminal double bonds and a methyl-substituted carbon atom that will become C5 of the dihydropyran ring would be suitable.

The general synthetic sequence would involve:

Synthesis of a diene precursor with the desired substitution pattern.

RCM reaction using a ruthenium catalyst to form the 3,6-dihydro-2H-pyran ring.

The success of the RCM reaction is dependent on factors such as the choice of catalyst, solvent, and reaction temperature. The high functional group tolerance of modern RCM catalysts allows for the presence of various substituents on the diene precursor, making it a versatile method for the synthesis of a range of substituted dihydropyrans.

Cycloaddition Reactions (e.g., Diels-Alder) in Heterocycle Construction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a classic and highly efficient method for the formation of six-membered rings. The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly useful for the synthesis of heterocyclic compounds like dihydropyrans. rsc.orgscispace.com

To construct a 3,6-dihydro-2H-pyran ring that can be converted to the target molecule, a hetero-Diels-Alder reaction could be employed between a diene and an aldehyde or another carbonyl-containing dienophile. To introduce the necessary functionality at the 5-position, either the diene or the dienophile must be appropriately substituted.

For instance, the reaction of a 1-alkoxy-1,3-diene with an α,β-unsaturated aldehyde could yield a dihydropyran with a substituent at the 5-position. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile, and careful selection of reactants is necessary to obtain the desired isomer. nih.gov

Reaction Type Reactants Product Key Features
Ring-Closing Metathesis Acyclic diene with an ether linkageSubstituted 3,6-dihydro-2H-pyranHigh functional group tolerance; formation of a volatile byproduct drives the reaction.
Hetero-Diels-Alder Conjugated diene and a dienophile (e.g., aldehyde)Substituted 3,6-dihydro-2H-pyranAtom-economical; predictable stereochemistry; regioselectivity is crucial.

Rearrangement Reactions Leading to the Dihydropyran Ring System

The formation of the 3,6-dihydro-2H-pyran core through rearrangement reactions represents a significant class of synthetic strategies. These methods often leverage acyclic or different heterocyclic precursors, which undergo intramolecular transformations to yield the desired dihydropyran skeleton.

One notable example is the thermal or catalyzed rearrangement of vinyl ethers. For instance, compounds like 1,4-epoxy-4-pentene can undergo rearrangement at elevated temperatures (e.g., 380°C) in the presence of a catalyst such as alumina (B75360) to yield dihydropyran. orgsyn.org This process involves the intramolecular reorganization of bonds to form the thermodynamically more stable six-membered heterocyclic ring. Catalysts such as aluminum silicate (B1173343) and titanium oxide have also been employed to facilitate this type of transformation. orgsyn.org

Another powerful rearrangement for constructing cyclic ethers is the Ireland-Claisen rearrangement. This sigmatropic rearrangement of allyl esters can be adapted to synthesize substituted dihydropyrans. The process involves the conversion of an appropriate allyl ester to its silyl (B83357) ketene (B1206846) acetal, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. Subsequent cyclization of the resulting carboxylic acid derivative can lead to the formation of a lactone, which can be further transformed into the desired dihydropyran ring system.

Derivatization of Existing Dihydropyran Analogs to Introduce Bromomethyl Moiety

A common and direct approach to synthesizing this compound involves the functionalization of a pre-existing dihydropyran scaffold. This strategy is predicated on the availability of a suitable precursor, such as 5-methyl-3,6-dihydro-2H-pyran. The introduction of the bromo moiety onto the methyl group is typically achieved through a free-radical halogenation reaction.

The reagent of choice for this transformation is often N-bromosuccinimide (NBS), which allows for selective allylic bromination. The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical conditions. The mechanism involves the abstraction of an allylic hydrogen from the methyl group, forming a resonance-stabilized allylic radical. This radical then reacts with NBS to propagate the chain and yield the desired this compound. This method is advantageous as it directly installs the required functional group in a single step from an accessible precursor. orgsyn.org

Optimization of Reaction Conditions for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production necessitates a thorough optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and high yield. For the synthesis of this compound, particularly through routes like the Diels-Alder reaction followed by bromination, several parameters are critical.

Key parameters for optimization include:

Catalyst Selection and Loading: In hetero-Diels-Alder reactions forming the dihydropyran ring, Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) are often used. google.com Optimizing the catalyst involves screening different Lewis acids and adjusting their molar ratio relative to the reactants to maximize the reaction rate and selectivity while minimizing side reactions and cost.

Solvent Choice: The solvent can significantly influence reaction rates and selectivity. For Diels-Alder reactions, solvents range from non-polar (e.g., toluene, hexane) to moderately polar (e.g., dichloromethane). For the subsequent bromination with NBS, non-polar solvents like carbon tetrachloride are traditional, though safer alternatives are now preferred. The ideal solvent should provide good solubility for reactants while being inert to the reaction conditions. scielo.br

Temperature and Reaction Time: Temperature control is crucial. While higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts or decomposition. fu-berlin.de The optimal temperature profile must be determined empirically. Similarly, the reaction time needs to be optimized to ensure complete conversion of the starting material without allowing for product degradation. scielo.br Monitoring the reaction progress using techniques like GC-MS or HPLC is essential.

Reactant Stoichiometry: Adjusting the ratio of the dienophile to the diene in a Diels-Alder reaction can impact the yield. Using a slight excess of one reactant might be necessary to drive the reaction to completion, especially if one component is volatile or prone to side reactions.

The following interactive table summarizes typical optimization studies for a related dihydropyran synthesis, illustrating the effect of varying conditions on the reaction outcome.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (10)Dichloromethane01275
2AlCl₃ (10)Toluene251268
3SnCl₄ (10)Dichloromethane01282
4SnCl₄ (5)Dichloromethane02478
5SnCl₄ (10)Dichloromethane25670

This table is a representative example based on typical optimization studies for related heterocyclic syntheses.

Stereochemical Control in the Synthesis of Chiral this compound Analogs

The synthesis of specific stereoisomers of substituted dihydropyrans is of great interest, particularly for applications in pharmaceuticals and natural product synthesis. researchgate.net Achieving stereochemical control in the synthesis of chiral analogs of this compound requires the use of asymmetric synthetic strategies.

One of the most effective methods for establishing stereocenters during the formation of the dihydropyran ring is the asymmetric hetero-Diels-Alder reaction. This can be achieved by employing:

Chiral Lewis Acid Catalysts: A chiral Lewis acid, formed by coordinating a metal like copper, scandium, or titanium with a chiral ligand (e.g., BINOL, BOX, or PYBOX derivatives), can create a chiral environment around the reactants. This forces the cycloaddition to proceed through a diastereomeric transition state with lower energy, leading to the preferential formation of one enantiomer of the dihydropyran product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the diene or the dienophile. The steric bulk and electronic properties of the auxiliary direct the incoming reactant to one face of the molecule, thereby controlling the stereochemistry of the newly formed chiral centers. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Organocatalysis: Chiral N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for asymmetric annulation reactions to form dihydropyranones, which can be precursors to the target molecule. mdpi.comorganic-chemistry.org These catalysts can activate substrates to participate in highly enantioselective [4+2] or [3+3] cycloadditions. mdpi.com

For example, the reaction between an α,β-unsaturated aldehyde (dienophile) and a suitable diene could be catalyzed by a chiral organocatalyst, leading to an enantiomerically enriched dihydropyran aldehyde. Subsequent reduction of the aldehyde to an alcohol and conversion to the bromide would yield a chiral analog of this compound. The effectiveness of these methods is typically measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. researchgate.net

Mechanistic Investigations of 5 Bromomethyl 3,6 Dihydro 2h Pyran Reactivity and Transformations

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of a primary allylic bromide in 5-(bromomethyl)-3,6-dihydro-2H-pyran makes the bromomethyl carbon an electrophilic center, susceptible to attack by nucleophiles. These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Kinetics and Thermodynamics of SN1 and SN2 Pathways

Nucleophilic substitution at the primary carbon of the bromomethyl group can theoretically proceed through either an SN1 or SN2 mechanism. The SN2 (bimolecular nucleophilic substitution) pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Alternatively, the SN1 (unimolecular nucleophilic substitution) pathway involves a multi-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com

For this compound, the substrate is a primary alkyl halide. Generally, primary substrates strongly favor the SN2 pathway due to the high energy and instability of a primary carbocation that would be formed in an SN1 mechanism. However, the bromine is in an allylic position, which allows for resonance stabilization of the resulting primary allylic carbocation. This stabilization could make an SN1 pathway more accessible than for a typical primary alkyl halide. The actual pathway is often influenced by the reaction conditions, including the strength of the nucleophile and the polarity of the solvent.

Reaction PathwayDependence on Substrate StructureRole of NucleophileSolvent PreferenceIntermediate
SN1 Favored by tertiary > secondary >> primary. Stabilized by resonance.Weak nucleophiles are effective.Polar protic solvents.Carbocation.
SN2 Favored by primary > secondary >> tertiary. Less sterically hindered.Strong nucleophiles are required.Polar aprotic solvents.Pentacoordinate transition state.

Intramolecular Cyclization Reactions Involving Adjacent Nucleophiles

If a nucleophilic functional group is introduced elsewhere in the molecule or in a reactant that also contains one, intramolecular cyclization can occur. This process is a key strategy for the synthesis of complex cyclic and polycyclic systems. mdpi.com For derivatives of this compound, a suitably positioned internal nucleophile can attack the electrophilic bromomethyl carbon, leading to the formation of a new ring fused to the dihydropyran structure. The success and regioselectivity of such cyclizations are governed by Baldwin's rules, which are based on the stereochemical requirements of the transition states for various ring closures. Radical cyclizations are also a possibility for forming substituted dihydropyrans. researchgate.net

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent profoundly impacts the rate and mechanism of nucleophilic substitution reactions. osti.gov Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively. They are particularly adept at stabilizing the ionic intermediates and transition states of SN1 reactions, thus accelerating their rates. osti.gov

Polar aprotic solvents (e.g., acetone, DMSO), on the other hand, solvate cations but not anions as effectively. This leaves the nucleophile less solvated, more "naked," and therefore more reactive, which favors the SN2 pathway. osti.gov

Catalysts can also direct the outcome of a reaction. For instance, Lewis acids can be used to coordinate with the leaving group, making it a better leaving group and potentially promoting an SN1 pathway. Phase-transfer catalysts are often employed in reactions with anionic nucleophiles to transport them from an aqueous phase to an organic phase where the substrate is located, facilitating the substitution reaction.

Reactions Involving the Dihydropyran Ring System

The dihydropyran ring contains a carbon-carbon double bond, which is a site of reactivity, as well as a heterocyclic ether linkage that can be susceptible to cleavage under certain conditions.

Electrophilic Additions Across the Carbon-Carbon Double Bond

The endocyclic double bond of the dihydropyran ring is electron-rich and can undergo electrophilic addition reactions. youtube.com In this type of reaction, an electrophile (E+) is attacked by the π-electrons of the double bond, typically forming a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of the addition is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. For the dihydropyran ring in this compound, the polarization of the double bond is influenced by the ring oxygen.

Ring-Opening and Rearrangement Pathways of the Heterocycle

The dihydropyran ring can undergo ring-opening reactions, particularly under acidic or basic conditions or in the presence of certain nucleophiles. rsc.orglookchem.com Acid-catalyzed ring-opening often involves protonation of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbons, leading to cleavage of a carbon-oxygen bond. Base-mediated ring-opening can also occur, sometimes leading to rearrangements. researchgate.net For instance, some dihydropyran systems have been shown to undergo rearrangement to furan (B31954) derivatives. acs.org The presence of substituents and the specific reaction conditions dictate the feasibility and outcome of these ring-opening and rearrangement pathways. acs.orgresearchgate.net

Oxidation and Reduction Chemistry of the Dihydropyran Core

The dihydropyran core of this compound features a reactive double bond that is susceptible to a range of oxidation and reduction reactions. These transformations can selectively modify the heterocyclic structure, introducing new functional groups and stereocenters.

Oxidation: The electron-rich double bond can undergo stereoselective epoxidation upon treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction yields an epoxide ring, a highly valuable intermediate due to the ring strain that facilitates nucleophilic attack. The resulting epoxide can be opened under acidic or basic conditions to produce trans-diols or other 1,2-difunctionalized tetrahydropyran (B127337) derivatives. rsc.orglibretexts.org For instance, acid-catalyzed hydrolysis of the epoxide leads to the formation of a diol, while reaction with other nucleophiles can introduce diverse functionalities. libretexts.org Additionally, dihydroxylation using reagents like osmium tetroxide (OsO₄) can produce cis-diols, complementary to the products from epoxide hydrolysis.

Reduction: The double bond of the dihydropyran ring can be readily reduced to the corresponding saturated tetrahydropyran derivative through catalytic hydrogenation. nih.govyoutube.comyoutube.com This transformation is typically achieved using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.comyoutube.com The reaction generally proceeds with high efficiency under mild conditions and results in the syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule. This reduction converts the allylic bromide moiety into a less reactive alkyl bromide, a factor that must be considered in multi-step synthetic planning.

Table 1: Representative Oxidation and Reduction Reactions of the Dihydropyran Core
Reaction TypeReagent(s)Product StructureKey Features
Epoxidation m-CPBA4-(Bromomethyl)-7-oxa-bicyclo[4.1.0]heptaneForms a strained three-membered ring; intermediate for diols.
Acid-Catalyzed Epoxide Opening H₃O⁺(4-(Bromomethyl)-3,4-dihydroxytetrahydro-2H-pyran)Produces trans-diols via Sₙ2-like backside attack. libretexts.org
Catalytic Hydrogenation H₂, Pd/C5-(Bromomethyl)tetrahydro-2H-pyranSaturates the pyran ring; high yield and stereoselectivity. nih.govyoutube.com

Catalytic Transformations Utilizing this compound as a Substrate

The presence of the allylic bromomethyl group makes this compound an excellent substrate for a variety of catalytic transformations, enabling the construction of complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The allylic C-Br bond in this compound is highly susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium(0) complexes. This reactivity is the cornerstone of its application in powerful carbon-carbon bond-forming cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the allylic bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. harvard.edu The coupling of this compound with various aryl or vinyl boronic acids can generate compounds where the dihydropyran moiety is linked to aromatic or olefinic systems. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. researchgate.net

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with the allylic bromide, typically using a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is one of the most effective ways to form C(sp²)-C(sp) bonds. libretexts.org The reaction of this compound with terminal alkynes provides a direct route to 1,4-enynes, which are versatile intermediates in organic synthesis. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction. organic-chemistry.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemBaseProduct Type
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Allylic-Aryl Coupled Product
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine1,4-Enyne

Organocatalytic Applications in Asymmetric Synthesis

The electrophilic nature of the allylic bromide in this compound makes it a suitable partner in organocatalytic asymmetric alkylation reactions. These reactions utilize small, chiral organic molecules as catalysts to induce enantioselectivity, avoiding the use of metals.

A prominent application is the asymmetric alkylation of nucleophiles, such as enolates derived from aldehydes or ketones, or glycine (B1666218) imino esters. acs.orgnih.gov Chiral primary or secondary amines can catalyze the reaction by forming a transient chiral enamine or iminium ion, which then attacks the allylic bromide. The stereochemical outcome is directed by the chiral catalyst, allowing for the synthesis of enantioenriched products.

Another powerful strategy involves the use of chiral phase-transfer catalysts (PTCs), such as cinchona alkaloid-derived quaternary ammonium (B1175870) salts. nih.gov Under basic, biphasic conditions, the PTC can form a chiral ion pair with a soft nucleophile (e.g., a malonate anion), which is then delivered to the organic phase to react with the allylic bromide. This methodology enables the enantioselective formation of new carbon-carbon bonds under operationally simple conditions. acs.orgnih.gov

Table 3: Potential Organocatalytic Asymmetric Alkylations
NucleophileCatalyst TypeMechanistic PathwayExpected Product
Aldehyde/KetoneChiral Secondary Amine (e.g., MacMillan catalyst)Enamine Catalysisα-Alkylated Carbonyl Compound
Diethyl MalonateChiral Phase-Transfer Catalyst (e.g., Cinchona Alkaloid)Chiral Ion Pair FormationEnantioenriched Di-ester
Glycine Imino EsterChiral Phase-Transfer CatalystAsymmetric AlkylationPrecursor to α-Allylic Amino Acids nih.gov

Enzyme-Mediated Biotransformations for Selective Modification

Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for the transformation of synthetic molecules. This compound possesses functional groups amenable to enzymatic modification.

Modification of the Double Bond: The double bond of the dihydropyran ring can be a target for enzymes such as peroxygenases or P450 monooxygenases. nih.govnih.gov These enzymes can catalyze stereoselective epoxidation, often with high enantiomeric excess, using environmentally friendly oxidants like hydrogen peroxide or molecular oxygen. mdpi.comcsic.es The resulting chiral epoxides are valuable building blocks for the synthesis of complex molecules.

Modification of the Bromomethyl Group: The allylic bromide can be a substrate for hydrolases, such as lipases or dehalogenases. For example, a hydrolytic enzyme could replace the bromide with a hydroxyl group, yielding the corresponding allylic alcohol. Lipases, known for their promiscuous catalytic activity, can be used for kinetic resolutions. researchgate.netnih.govnih.gov For instance, if the initial enzymatic hydrolysis produces a racemic alcohol, a subsequent lipase-catalyzed acylation could selectively acylate one enantiomer, allowing for the separation of two enantioenriched products (the acylated alcohol and the unreacted alcohol). nih.govnih.gov

Table 4: Potential Enzyme-Mediated Transformations
Enzyme ClassTransformationSubstrate SitePotential Product
Unspecific Peroxygenase (UPO) EpoxidationC=C Double BondChiral 4-(Bromomethyl)-7-oxa-bicyclo[4.1.0]heptane nih.govcsic.es
Hydrolase (e.g., dehalogenase) HydrolysisC-Br Bond(3,6-Dihydro-2H-pyran-5-yl)methanol
Lipase Kinetic Resolution (via acylation)Newly formed -OH groupEnantioenriched Allylic Alcohol and Ester nih.gov

Computational Chemistry and Theoretical Studies on 5 Bromomethyl 3,6 Dihydro 2h Pyran

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like 5-(bromomethyl)-3,6-dihydro-2H-pyran, DFT studies would typically be employed to determine its most stable three-dimensional geometry. By calculating the electron density, researchers can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential, and atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Analysis of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an essential tool for elucidating the step-by-step process of chemical reactions. For a reactive compound containing a bromomethyl group and a double bond, theoretical studies could map out potential reaction pathways, such as nucleophilic substitution or addition reactions. These studies involve locating the transition state structures—the highest energy point along the reaction coordinate—and calculating the activation energy. This information helps in understanding reaction kinetics and predicting the feasibility of a particular chemical transformation.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties of a molecule before it is synthesized or isolated. For instance, theoretical calculations can generate predicted Infrared (IR) spectra by computing vibrational frequencies, which correspond to the stretching and bending of bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound. UV-Vis spectra, which provide information about electronic transitions, can also be simulated, helping to understand the molecule's photophysical properties.

Conformational Analysis and Molecular Dynamics Simulations

Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. For a cyclic system like a dihydropyran ring, this would involve identifying chair, boat, or twist-boat conformations and assessing their stability. Molecular dynamics (MD) simulations can supplement this by simulating the movement of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior, including its flexibility and how it might interact with other molecules in a biological or chemical system.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, analyzing the distribution of the HOMO and LUMO across the molecule would help predict the most likely sites for electrophilic or nucleophilic attack.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 5 Bromomethyl 3,6 Dihydro 2h Pyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Based on established principles of chemical shift theory and spin-spin coupling, the following ¹H and ¹³C NMR data are predicted for 5-(bromomethyl)-3,6-dihydro-2H-pyran in a standard deuterated solvent like CDCl₃.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4 5.85 m - 1H
H2a, H2b 4.15 m - 2H
H6a, H6b 3.95 m - 2H
H7a, H7b 3.40 s - 2H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Chemical Shift (δ, ppm)
C4 128.5
C5 125.0
C2 66.0
C6 65.5
C7 34.0

2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Proton-Carbon Relationships

While 1D NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are essential for mapping the intricate network of connections within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, the key expected correlations would be:

A cross-peak between the olefinic proton (H4) and the allylic protons on the adjacent carbon (H3).

Correlations between the protons at H3 and H2, indicating their connectivity within the pyran ring.

A correlation between the protons at H6 and the olefinic proton H4 would not be expected due to the number of bonds separating them, but H6 would show correlation to H7 if there were any protons on C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is a crucial tool for assigning carbon signals definitively.

The signal for H4 at ~5.85 ppm would correlate with the carbon signal at ~128.5 ppm (C4).

The H2 protons (~4.15 ppm) would correlate with the C2 carbon (~66.0 ppm).

The H6 protons (~3.95 ppm) would correlate with the C6 carbon (~65.5 ppm).

The bromomethyl protons (H7, ~3.40 ppm) would show a cross-peak to the C7 carbon (~34.0 ppm).

The allylic H3 protons (~2.30 ppm) would correlate with the C3 carbon (~25.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton.

The bromomethyl protons (H7) would be expected to show a crucial correlation to the olefinic carbon C5 (~125.0 ppm), confirming the attachment of the bromomethyl group.

The olefinic proton (H4) would likely show correlations to C2, C6, and C5.

Protons at H2 would show correlations to C3, C4, and C6.

Expected 2D NMR Connectivity for this compound

Experiment Key Expected Correlations Information Gained
COSY H4 ↔ H3, H3 ↔ H2 Confirms the sequence of protons around the dihydro-pyran ring.
HSQC H2-C2, H3-C3, H4-C4, H6-C6, H7-C7 Unambiguously assigns each carbon atom that bears protons.

| HMBC | H7 ↔ C5, H4 ↔ C5, H4 ↔ C6, H3 ↔ C5 | Establishes the connectivity across the double bond and confirms the position of the bromomethyl substituent. |

NOESY/ROESY for Stereochemical and Conformational Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that detect spatial proximity between protons, regardless of their bonding connectivity. For a flexible molecule like this compound, which exists in a half-chair conformation, these experiments could provide insights into the preferred orientation of the substituents.

For example, a NOESY experiment could potentially show correlations between one of the H6 protons and one of the H7 (bromomethyl) protons if the side chain folds back over the ring. The presence or absence of such cross-peaks would help in modeling the dominant solution-state conformation of the molecule.

Dynamic NMR Studies of Interconverting Species

The 3,6-dihydro-2H-pyran ring is not planar and exists in rapidly interconverting half-chair conformations. This process, known as ring-flipping, can be studied using Dynamic NMR (DNMR). At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons at positions 2, 3, and 6.

By lowering the temperature of the NMR experiment, it is possible to slow down this ring-flipping process. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged signals would broaden and eventually resolve into separate signals for the distinct axial and equatorial protons. Analysis of the spectra at different temperatures would allow for the calculation of the energy barrier (ΔG‡) for the ring inversion process, providing fundamental data on the molecule's conformational dynamics.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₆H₉BrO. The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

HRMS Data for C₆H₉BrO

Ion Calculated Exact Mass
[C₆H₉⁷⁹BrO]⁺ 175.9864

Observing this isotopic pattern with high mass accuracy would provide unambiguous confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, then analyzing the resulting fragment ions. This provides detailed information about the molecule's structure.

Key predicted fragmentation pathways for this compound would include:

Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to lose a bromine atom (·Br), resulting in a cation at m/z 97.06. This would be a very common fragmentation pathway.

Loss of the bromomethyl radical: Cleavage of the C5-C7 bond would result in the loss of the ·CH₂Br radical, leading to a stable pyrylium-like cation.

Retro-Diels-Alder Reaction: Dihydropyran structures can undergo a characteristic retro-Diels-Alder fragmentation. This would involve the cleavage of the ring, potentially leading to charged fragments corresponding to acrolein and bromoethene, though the charge may reside on either fragment depending on stability.

By analyzing these fragmentation patterns, the connectivity and the location of the bromomethyl substituent on the dihydropyran ring can be confidently confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. In the case of this compound, these techniques would provide a unique vibrational fingerprint, confirming the presence of its key structural features.

The IR and Raman spectra are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrations that cause a change in the molecular polarizability. Consequently, some vibrations may be active in one technique but not the other, making them complementary.

For this compound, the key functional groups and their expected vibrational frequencies are the C-O-C ether linkage of the dihydropyran ring, the C=C double bond, the aliphatic C-H bonds, and the C-Br bond of the bromomethyl group.

A detailed analysis of a related compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, has been conducted using both IR and Raman spectroscopy, providing a basis for the expected spectral features of pyran derivatives. scifiniti.com The study of various alkyl halides indicates that C-Br stretching vibrations typically appear in the range of 690-515 cm⁻¹, while the C-H wagging of a -CH₂X group is found between 1300-1150 cm⁻¹. orgchemboulder.comlibretexts.org

The expected vibrational frequencies for this compound are summarized in the interactive data table below.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H (sp³ hybridized)Stretching2850-3000IR, Raman
C=C (alkene)Stretching1640-1680IR, Raman
C-O-C (ether)Asymmetric Stretching1200-1000IR
C-H (of -CH₂Br)Wagging1300-1150IR, Raman
C-BrStretching690-515IR, Raman

X-ray Crystallography for Solid-State Structural Determination of Derivatives

For instance, the crystal structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been determined, revealing key structural parameters of the dihydropyran ring. researchgate.net In this study, the molecule was found to exist as a racemate of two enantiomeric endo stereoisomers in the single crystal. researchgate.net The unit cell parameters and other crystallographic data provide a blueprint for the solid-state conformation of this class of compounds. researchgate.net

The process of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

The following interactive data table presents representative crystallographic data for a dihydropyran derivative, illustrating the type of information obtained from such an analysis.

Interactive Data Table: Representative Crystallographic Data for a Dihydropyran Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.308
b (Å)8.540
c (Å)8.878
α (°)84.33
β (°)84.86
γ (°)70.26
Volume (ų)447.13

Data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination of Chiral Analogs

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The most common of these are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods are indispensable for determining the absolute configuration of chiral molecules in solution, a task that is often challenging by other means. americanlaboratory.comnih.gov

For a chiral analog of this compound, where a stereocenter is introduced, chiroptical spectroscopy would be the method of choice to assign its absolute configuration (i.e., whether it is the R or S enantiomer). The process involves measuring the experimental CD spectrum and comparing it to the spectrum predicted by quantum-chemical calculations for a known configuration. americanlaboratory.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. americanlaboratory.com

VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful as it provides a wealth of structural information from the vibrational transitions of the molecule. wikipedia.orgresearchgate.net The sign and intensity of the VCD bands are highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for stereochemical analysis. wikipedia.orgresearchgate.net

Research on related chiral 2-substituted chromanes (dihydrobenzopyrans) has shown a correlation between the helicity of the dihydropyran ring and the sign of the specific optical rotation. nih.gov For aliphatic-substituted chromanes, a P-helicity (right-handed twist) of the dihydropyran ring generally corresponds to a positive optical rotation. nih.gov This principle could potentially be extended to chiral analogs of this compound to predict their chiroptical properties.

The available literature broadly covers the synthesis and reactions of various pyran and dihydropyran derivatives. For instance, research exists on the use of related compounds, such as 5-acyl-3,4-dihydro-2H-pyrans, as versatile building blocks for a variety of heterocyclic and carbocyclic systems due to the reactivity of the dihydropyran ring with nucleophiles. researchgate.net Similarly, other brominated pyran derivatives, like 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, have been used in the synthesis of new crown ethers and podands. nih.gov

However, specific examples, data, and detailed research findings concerning the direct application of This compound in the following areas could not be located:

Applications of 5 Bromomethyl 3,6 Dihydro 2h Pyran As a Versatile Synthetic Intermediate

Role in Material Science Precursor Synthesis:No publications were found that describe the use of 5-(bromomethyl)-3,6-dihydro-2H-pyran as a monomer for specialty polymers or other material science precursors.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound is not feasible with the currently accessible information.

Development of Novel Reagents and Catalysts Incorporating the Dihydropyran Moiety

The incorporation of the this compound scaffold into larger molecular architectures is a promising strategy for the design of new reagents and catalysts. The inherent features of the dihydropyran ring, such as its stereochemistry and the presence of an ether linkage, can be exploited to create unique chemical environments for catalysis and molecular recognition.

The primary route for derivatization of this compound involves the nucleophilic substitution of the bromide ion. This allows for the attachment of a wide array of functional groups that can act as binding sites, catalytic centers, or chiral auxiliaries. For instance, reaction with amines, phosphines, thiols, and alcohols can lead to the formation of new ligands for transition metal catalysis or novel organocatalysts.

While specific research directly utilizing this compound in the development of reagents and catalysts is not extensively documented in publicly available literature, the chemical principles governing its reactivity suggest several potential applications. Drawing parallels from the chemistry of other bromomethyl-substituted heterocyclic compounds, a number of innovative reagents and catalysts can be envisioned.

Chiral Ligand Synthesis: The dihydropyran ring possesses chiral centers, and enantiomerically pure forms of this compound could serve as valuable precursors for the synthesis of chiral ligands. These ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical and fine chemical industries. For example, displacement of the bromide with a phosphine (B1218219) group could yield a P-chiral or backbone-chiral phosphine ligand. Chiral phosphine ligands are widely employed in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling reactions.

Organocatalyst Development: The dihydropyran framework can be functionalized to create novel organocatalysts. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. For instance, the introduction of a primary or secondary amine via nucleophilic substitution could lead to the formation of a new class of chiral amines or prolinol ether derivatives. These types of structures are known to be effective catalysts for a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Supported Catalysts and Reagents: The bromomethyl group provides a convenient anchor for immobilizing the dihydropyran moiety onto a solid support, such as a polymer resin or silica (B1680970) gel. This approach facilitates the development of heterogeneous catalysts and reagents. Supported catalysts are highly desirable for industrial applications as they can be easily separated from the reaction mixture and recycled, leading to more sustainable and cost-effective chemical processes.

The table below outlines some of the potential novel reagents and catalysts that could be synthesized from this compound, based on established chemical transformations of similar compounds.

Potential Reagent/Catalyst Class Synthetic Approach Potential Application Key Structural Feature
Chiral Phosphine LigandsNucleophilic substitution with a phosphineAsymmetric Hydrogenation, Cross-CouplingChiral dihydropyran backbone
Chiral Amine OrganocatalystsNucleophilic substitution with an amineAsymmetric Aldol and Michael ReactionsChiral dihydropyran-amine conjugate
Dihydropyran-based N-Heterocyclic Carbene (NHC) PrecursorsMulti-step synthesis involving amination and cyclizationOrganocatalysis, Ligands for Transition MetalsDihydropyran-fused imidazolium (B1220033) salt
Supported CatalystsGrafting onto a solid support via the bromomethyl groupHeterogeneous Catalysis, Flow ChemistryDihydropyran moiety on a solid matrix
Crown Ether and Podand DerivativesReaction with poly(ethylene glycol) or similar nucleophilesIon-selective reagents, Phase-transfer catalystsDihydropyran incorporated into a macrocyclic or acyclic polyether

The development of such novel reagents and catalysts hinges on the ability to control the stereochemistry of the dihydropyran ring and to perform selective transformations on the bromomethyl group. Further research into the reactivity and synthetic utility of this compound is warranted to fully exploit its potential as a versatile building block in the field of catalysis and reagent design.

Future Directions and Emerging Research Avenues for 5 Bromomethyl 3,6 Dihydro 2h Pyran

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of pyran derivatives, including 5-(bromomethyl)-3,6-dihydro-2H-pyran, is increasingly guided by the principles of green and sustainable chemistry. nih.gov Future research will likely focus on developing environmentally benign synthetic routes that minimize waste and utilize renewable resources. A significant area of exploration is the use of biomass-derived starting materials. researchgate.net For instance, carbohydrates and other biorenewable feedstocks can serve as precursors for furanic aldehydes, which can then be transformed into dihydropyran structures. researchgate.net This approach moves away from traditional petroleum-based feedstocks, contributing to a more sustainable chemical industry.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

While this compound is a versatile building block, its full reactive potential is yet to be unlocked. Future research is expected to uncover novel reactivity patterns and unprecedented transformations. The presence of both a reactive bromomethyl group and an electron-rich double bond within the dihydropyran ring provides a platform for exploring new chemical reactions.

One promising area is the use of modern catalytic methods to achieve new bond formations. For example, photoredox catalysis could be employed to generate radical intermediates from the C-Br bond, opening up avenues for reactions that are not easily accessible through traditional ionic pathways. Transition-metal catalysis also holds significant potential for discovering new cross-coupling reactions or C-H functionalization strategies on the dihydropyran ring.

Furthermore, the dihydropyran ring itself can be a substrate for novel transformations. Ring-opening and ring-rearrangement reactions could lead to the synthesis of entirely new molecular scaffolds. The development of selective catalysts to control these transformations will be a key focus of future research, expanding the synthetic utility of this compound beyond its current applications.

Development of Highly Asymmetric Synthetic Strategies for Enantiopure Analogs

Many biologically active molecules are chiral, and often only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect. Consequently, the development of methods to synthesize enantiomerically pure analogs of this compound is a critical area of research. Dihydropyran-based structures are found in a number of natural products and have shown potential in medicinal chemistry, for instance as inhibitors of signaling pathways like PI3K/AKT. nih.gov

Future efforts will likely concentrate on the development of highly enantioselective catalytic methods. This includes the use of chiral transition-metal catalysts, organocatalysts, and enzymes to control the stereochemistry of reactions that form the dihydropyran ring or introduce the bromomethyl group. For example, asymmetric radical cyclization of precursor molecules has been shown to produce substituted 3,6-dihydro-2H-pyrans with high enantioselectivity. researchgate.net

Another strategy involves the use of chiral starting materials from the "chiral pool," such as D-glucal, to synthesize enantiopure dihydropyran-based macrolides. nih.gov This approach leverages the inherent chirality of natural products to build complex, stereochemically defined molecules. The development of efficient chiral resolution techniques to separate racemic mixtures of this compound will also be an important area of investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of flow chemistry and automated synthesis is set to accelerate research involving this compound. These technologies allow for the rapid and efficient synthesis and screening of large libraries of compounds, which can significantly speed up the discovery of new reactions and bioactive molecules.

Flow chemistry, where reactions are performed in a continuous stream, offers numerous advantages over traditional batch processing. These include better control over reaction parameters such as temperature and pressure, enhanced safety, and easier scalability. For the synthesis of this compound and its derivatives, flow chemistry can be used to rapidly optimize reaction conditions and improve yields.

Automated synthesis platforms, often combined with flow reactors, can be programmed to carry out a series of reactions to generate a library of analogs. This enables the systematic exploration of structure-activity relationships by creating a diverse set of molecules based on the this compound scaffold. This high-throughput approach can significantly reduce the time required for drug discovery and materials development.

Synergistic Applications Combining Experimental and Advanced Computational Methodologies

The combination of experimental and computational chemistry is a powerful approach that is expected to provide deep insights into the properties and reactivity of this compound. Computational methods can be used to model the molecule's structure, predict its reactivity, and guide the design of new experiments.

Density functional theory (DFT) calculations can be employed to investigate reaction mechanisms and predict the outcomes of chemical transformations. This can help in understanding the factors that control the selectivity of reactions and in designing more efficient synthetic routes. Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its interactions with biological targets, such as proteins and enzymes.

Virtual screening, a computational technique, can be used to screen large libraries of virtual compounds based on the this compound scaffold for their potential biological activity. The most promising candidates can then be synthesized and tested experimentally, streamlining the drug discovery process. This synergistic approach, where computational predictions guide experimental work and experimental results validate computational models, will be instrumental in advancing the science and application of this important chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.